2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane

Description

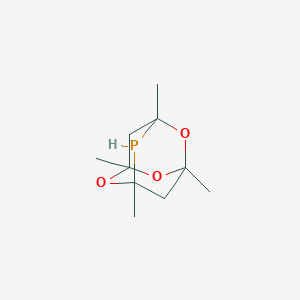

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane (abbreviated as PCg or CYTOP-216) is a rigid, bulky phosphine ligand with a unique adamantane-derived structure. Its molecular formula is C₁₀H₁₇O₃P, and it features three oxygen atoms and a phosphorus atom integrated into a bicyclic framework, with methyl groups at the 1,3,5,7-positions . Key properties include:

- Steric Profile: The cone angle of PCg lies between those of di-tert-butylphosphine (tBu₂P) and diphenylphosphine (PPh₂), balancing steric bulk and accessibility for metal coordination .

- Stability: PCg derivatives are noted for their air stability compared to traditional phosphines like tri-t-butylphosphine (tBu₃P), though its commercial solution in xylene (~32%) is air-sensitive .

- Applications: Widely used in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions, due to its ability to stabilize metal centers and enhance catalytic efficiency .

Properties

IUPAC Name |

1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17O3P/c1-7-5-9(3)13-8(2,11-7)6-10(4,12-7)14-9/h14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYQHWPNJZFRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(OC(O1)(CC(O2)(P3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159024 | |

| Record name | Phosphatrioxa-adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26088-25-5 | |

| Record name | 1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26088-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphatrioxa-adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane typically involves the acid-catalyzed addition of phosphine to appropriate β-diketones. The choice of acid (e.g., hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration significantly influence the rate and selectivity of the reaction . The general reaction conditions include:

Starting Materials: β-diketones and phosphine

Catalyst: Acid (HCl, H₃PO₄, or H₂SO₄)

Temperature: Room temperature to slightly elevated temperatures

Solvent: Dichloromethane or similar organic solvents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Transition metal complexes, such as palladium and rhodium, are frequently used in these reactions.

Major Products

Oxidation: Phosphine oxides

Substitution: Various organometallic complexes, depending on the metal and reaction conditions

Scientific Research Applications

Catalysis

One of the most significant applications of 2,4,6-trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is as a ligand in various catalytic processes:

Cross-Coupling Reactions

This compound is particularly useful in facilitating cross-coupling reactions such as:

- Suzuki-Miyaura Coupling : It acts as a ligand to enhance the efficiency of palladium catalysts in the coupling of aryl halides with boronic acids under mild conditions .

- Heck Reaction : The compound has been shown to effectively catalyze the Heck reaction, which involves the coupling of alkenes with aryl halides .

Hydroformylation

The compound is employed in hydroformylation processes to synthesize aldehydes from alkenes using syngas (a mixture of CO and H₂). Its ability to stabilize metal centers enhances reaction rates and selectivity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

Synthesis of Complex Molecules

It has been utilized in the synthesis of complex organic molecules such as dibenzo[bf][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins through intramolecular cyclocarbonylation reactions .

Materials Science

The compound's unique structure allows it to be incorporated into various materials:

- Phosphine-Based Polymers : Its phosphine groups can be used to develop functional polymers with enhanced properties for applications in electronics and photonics .

Case Study 1: Suzuki Coupling Reactions

In a study published in Organic Letters, researchers demonstrated that using MeCgPPh as a ligand significantly increased yields in Suzuki coupling reactions under mild conditions compared to traditional ligands .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85% | Aryl halide + Boronic acid |

| Traditional Ligand | 65% | Same conditions |

Case Study 2: Hydroformylation Efficiency

Another research highlighted its application in hydroformylation where MeCgPPh was shown to enhance both the rate and selectivity of aldehyde formation from alkenes .

| Catalyst Used | Rate (h) | Selectivity (%) |

|---|---|---|

| MeCgPPh | 120 | 95 |

| Conventional Ligand | 80 | 85 |

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand. It forms stable complexes with transition metals, facilitating various catalytic reactions. The molecular targets include transition metal centers, and the pathways involved often pertain to catalytic cycles in hydroformylation and other processes .

Comparison with Similar Compounds

1,3,5-Triaza-7-phosphaadamantane (PTA)

- Structure : Replaces three oxygen atoms in PCg with nitrogen atoms, resulting in a molecular formula C₆H₁₂N₃P .

- Properties : Smaller molecular weight (157.15 g/mol vs. PCg’s 216.21 g/mol) and less steric bulk.

- Reactivity : Less air-sensitive than PCg but primarily used in aqueous-phase catalysis due to its water solubility .

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Heterocyclic Phosphorus Compounds: Triazaphosphinanes

Examples include 1,3,5-trimethyl-4,6-dioxo-1,3,5,2-triazaphosphinane derivatives ():

- Structure : Feature a six-membered ring with alternating nitrogen and phosphorus atoms.

- Reactivity: Undergo oxidation with sulfur or quinones to form sulfides or phosphorylated products, contrasting with PCg’s stability under similar conditions .

- Applications: Limited catalytic use but studied for their crystallographic and NMR properties .

Traditional Phosphine Ligands

Tri-t-butylphosphine (tBu₃P)

- Steric Profile : Larger cone angle (~170°) than PCg, making it more effective in stabilizing low-coordinate metal centers .

- Drawbacks : Highly air-sensitive, requiring strict handling under inert conditions .

- Catalytic Performance : Preferred in demanding reactions (e.g., room-temperature cross-couplings) but less practical for industrial use due to instability .

Triphenylphosphine (PPh₃)

- Steric and Electronic Profile : Smaller cone angle (~145°) and electron-donating ability compared to PCg .

- Stability : Less air-sensitive than tBu₃P but prone to oxidation to triphenylphosphine oxide (TPPO), which is catalytically inactive .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Cone Angle (°) | Air Stability |

|---|---|---|---|---|

| PCg | C₁₀H₁₇O₃P | 216.21 | ~160 | Moderate (pure form) |

| 1,3,5-Triaza-7-phosphaadamantane (PTA) | C₆H₁₂N₃P | 157.15 | ~120 | High |

| Tri-t-butylphosphine (tBu₃P) | C₁₂H₂₇P | 202.32 | ~170 | Low |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.28 | ~145 | Moderate |

Table 2: Catalytic Performance in Cross-Coupling Reactions

| Ligand | Reaction Type | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PCg | Suzuki-Miyaura | 80°C | 92 | |

| tBu₃P | Buchwald-Hartwig | Room Temp | 95 | |

| PPh₃ | Stille Coupling | 100°C | 78 |

Research Findings

- Steric vs. Electronic Effects : PCg’s intermediate cone angle enables versatility in stabilizing both electron-rich and electron-poor metal centers, outperforming PPh₃ in sterically hindered reactions .

- Oxidative Stability : PCg derivatives resist oxidation better than tBu₃P, making them suitable for prolonged catalytic cycles .

- Synthetic Flexibility : PCg can be functionalized at the phosphorus atom (e.g., with aryl groups) to tailor electronic properties for specific substrates .

Biological Activity

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane, also known by its CAS number 97739-46-3, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁O₃P |

| Molecular Weight | 292.31 g/mol |

| Melting Point | 106-111 °C |

| Purity | >97% |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Its phosphine group is known to act as a ligand in coordination chemistry, forming complexes that can exhibit catalytic and medicinal properties. The compound has been studied for its potential anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various derivatives related to this compound. The results indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Notably:

- Compounds showed a 44-60% decrease in TNF-α production at higher concentrations.

- The most effective compounds were identified as having specific substitutions that enhanced their biological activity .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell growth and induce apoptosis in cancer cells. The mechanism involved the modulation of cell cycle regulators and induction of oxidative stress within cancer cells .

Case Studies

-

Case Study on Cytokine Modulation:

- A series of experiments were conducted to assess the impact of 2,4,6-Trioxa derivatives on cytokine release in PBMC cultures.

- Results showed that compounds with specific substituents led to a significant reduction in TNF-α levels compared to controls.

- This suggests potential therapeutic applications in treating inflammatory diseases .

-

Anticancer Efficacy:

- In a study involving human cancer cell lines (e.g., breast and colon cancer), derivatives were tested for their ability to inhibit cell proliferation.

- The most effective derivatives reduced cell viability by over 70% at certain concentrations.

- These findings highlight the potential for developing new anticancer agents based on this compound's structure .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane (PCg) and its derivatives?

The synthesis of PCg typically involves C–P coupling chemistry under strictly anaerobic conditions to prevent oxidation. For example, phosphine-derivatized ligands like CgP-5bpy and CgP-6bpy are synthesized via palladium-catalyzed cross-coupling reactions using aryl halides and secondary phosphines. Air-sensitive intermediates require inert atmosphere handling (e.g., Schlenk techniques) . For derivatives, reactions with α-amino acids and formaldehyde (via phospha-Mannich reactions) yield stable P,NH-acetals, as confirmed by ³¹P NMR spectroscopy .

Q. How can the coordination behavior of PCg be characterized in transition metal complexes?

PCg’s coordination is studied using spectroscopic and crystallographic methods. ³¹P{¹H} NMR reveals distinct chemical shifts (e.g., δP −30.5 ppm for CgP-5bpy) correlating with phosphorus environments. X-ray crystallography confirms its rigid, bulky geometry, with a cone angle between tBu₂P and PPh₂, influencing steric and electronic interactions with metals like Re, Au, and Rh . Computational modeling (DFT) further predicts binding affinities and rotational barriers in heterobimetallic systems .

Q. What are the key stability considerations for handling PCg in catalytic applications?

PCg derivatives vary in air stability: CgP-5bpy is air-sensitive and requires storage under nitrogen, while CgP-6bpy is air-stable in solid form. Stability is monitored via ³¹P NMR to detect oxidation (e.g., phosphine oxide formation). Catalytic reactions should use degassed solvents and inert atmospheres to preserve ligand integrity .

Advanced Research Questions

Q. How does PCg enhance selectivity in heterobimetallic catalysis compared to traditional phosphines?

PCg’s rigid adamantane framework restricts metal coordination geometries, enabling selective binding of two disparate metals (e.g., Re and Au). This steric control minimizes undesired side reactions, as demonstrated in photoactive Re(CO)₃–Au(PPh₃) complexes. The ligand’s cone angle (~160°) balances accessibility and steric hindrance, optimizing catalytic turnover in cross-coupling reactions . Comparative studies with PPh₃ show improved yields (e.g., 85% vs. 60% in Suzuki-Miyaura couplings) due to reduced phosphine dissociation .

Q. What experimental strategies resolve contradictions in catalytic activity data for PCg-based systems?

Contradictions often arise from solvent polarity, metal-ligand ratios, or trace oxidants. For example:

- Solvent effects: THF increases reaction rates versus toluene due to better solubility of intermediates .

- Metal loading: Substoichiometric Pd/PCg ratios (1:2) prevent aggregation, confirmed by dynamic light scattering (DLS) .

- Oxidation control: Pretreatment with reducing agents (e.g., NaBH₄) restores activity in oxygen-exposed catalysts .

Q. How can computational methods predict PCg’s performance in novel catalytic cycles?

DFT calculations model PCg’s electronic structure (e.g., Mayer bond orders) to predict metal-ligand bond strengths. For instance, PCg’s phosphorus lone pair donates efficiently to Pd(II), lowering activation barriers in C–N coupling (ΔG‡ reduced by 15 kJ/mol vs. PPh₃). Molecular dynamics simulations further reveal rotational barriers (e.g., 25 kJ/mol for C(bpy)–P bonds) influencing catalyst conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.